1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol
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Overview
Description
1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol is an organic compound with the molecular formula C12H20O It is a cyclopentene derivative with a butyl group, an ethenyl group, and a methyl group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-one, followed by reduction to the corresponding alcohol. The reaction conditions typically involve the use of a strong reducing agent, such as lithium aluminum hydride (LiAlH4), under anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethenyl group can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Formation of 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-one.
Reduction: Formation of 1-butyl-3-ethenyl-2-methylcyclopentane.
Substitution: Formation of halogenated derivatives such as this compound halides.
Scientific Research Applications
1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The specific pathways involved would depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-3-methylcyclopent-2-en-1-one: A similar compound with a ketone group instead of an alcohol group.
3-Methylbut-2-en-1-ol: A compound with a similar structure but different substituents on the cyclopentene ring.
Uniqueness
1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol is unique due to the combination of its functional groups and the specific arrangement of its substituents
Properties
CAS No. |
651706-48-8 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-4-6-8-12(13)9-7-11(5-2)10(12)3/h5,13H,2,4,6-9H2,1,3H3 |
InChI Key |
SFIUUZAUNRUTAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC(=C1C)C=C)O |
Origin of Product |
United States |
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